molecular formula C12H7Cl2NO2S B8803977 2-Chloro-1-(4-chlorophenylthio)-4-nitrobenzene

2-Chloro-1-(4-chlorophenylthio)-4-nitrobenzene

Cat. No. B8803977
M. Wt: 300.2 g/mol
InChI Key: TXJVEYALFAFVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-chlorophenylthio)-4-nitrobenzene is a useful research compound. Its molecular formula is C12H7Cl2NO2S and its molecular weight is 300.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-chlorophenylthio)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-chlorophenylthio)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-1-(4-chlorophenylthio)-4-nitrobenzene

Molecular Formula

C12H7Cl2NO2S

Molecular Weight

300.2 g/mol

IUPAC Name

2-chloro-1-(4-chlorophenyl)sulfanyl-4-nitrobenzene

InChI

InChI=1S/C12H7Cl2NO2S/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H

InChI Key

TXJVEYALFAFVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (10.4 g) was added to a mixture composed of 50 mL of N,N-dimethylacetamide, 19.2 g of 1,2-dichloro-4-nitrobenzene, and 14.5 g of 4-chlorobenzenethiol. This mixed solution was stirred at 35 to 40° C. for 2.5 hr. This reaction solution was poured into 500 mL of iced water, and the precipitated crystals were collected by filtration to give 27.8 g of 2-chloro-1-(4-chlorophenylthio)-4-nitrobenzene (yield 92.5%).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
19.2 g
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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